![molecular formula C10H12ClN3 B1312117 (6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine CAS No. 866142-68-9](/img/structure/B1312117.png)
(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
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Overview
Description
“(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine” is a unique chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for its synthesis include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a fused imidazo[1,2-a]pyridine ring with a chlorine atom at the 6-position and a dimethylamino group attached .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been the subject of numerous synthetic studies due to their wide range of biological activities . The synthesis of these compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Anticancer Agents via PI3Kα Inhibition
The compound has been used in the design and synthesis of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives . These derivatives have shown submicromolar inhibitory activity against various tumor cell lines . One of the compounds, referred to as 13k, was found to be particularly potent, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines .
Induction of Cell Cycle Arrest
The compound 13k, a derivative of the original compound, has been found to induce cell cycle arrest at the G2/M phase . This is a crucial step in the process of cell division and disruption of this process can lead to the death of cancer cells.
Induction of Cell Apoptosis
In addition to causing cell cycle arrest, compound 13k also induces cell apoptosis . Apoptosis, or programmed cell death, is another mechanism by which cancer cells can be eliminated.
Inhibition of PI3Kα
The compound 13k inhibits PI3Kα with an IC50 value of 1.94 nM . The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a key role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis .
Fluorescence Imaging
Although not directly related to the compound , similar compounds have been used in fluorescence imaging of pathophysiological microenvironments . It’s possible that “(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine” could have similar applications.
Development of New Medications
Given its potential as an anticancer agent, the compound could be used in the development of new medications . Its ability to inhibit PI3Kα and induce cell cycle arrest and apoptosis makes it a promising candidate for further research and development.
Future Directions
Given the broad spectrum of biological activities displayed by imidazo[1,2-a]pyridines, future research could focus on exploring the potential pharmaceutical applications of this compound. Additionally, further studies could aim to improve the ecological impact of the synthesis methods and overcome any challenges associated with the reported methods .
properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRURUMISQLJOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2N1C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197448 |
Source
|
Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |
CAS RN |
866142-68-9 |
Source
|
Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866142-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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